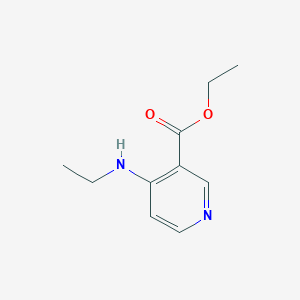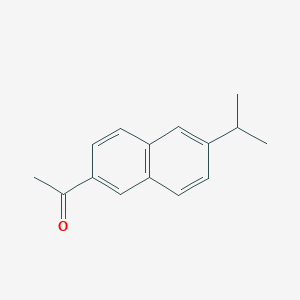
6-Acetyl-2-isopropylnaphthalene
Overview
Description
6-Acetyl-2-isopropylnaphthalene is an organic compound with the molecular formula C15H16O It is a derivative of naphthalene, characterized by the presence of an acetyl group at the 6th position and an isopropyl group at the 2nd position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-2-isopropylnaphthalene typically involves the Friedel-Crafts acylation reaction. This reaction uses an acetyl chloride or acetic anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: Naphthalene, acetyl chloride (or acetic anhydride), and aluminum chloride.
Reaction Conditions: The reaction is carried out in an inert solvent like dichloromethane or carbon disulfide at low temperatures (0-5°C) to control the exothermic nature of the reaction.
Procedure: Naphthalene is dissolved in the solvent, and aluminum chloride is added slowly with stirring. Acetyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours, after which it is quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-2-isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction of the acetyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 6-acetyl-2-isopropylnaphthoic acid.
Reduction: Formation of 6-(1-hydroxyethyl)-2-isopropylnaphthalene.
Substitution: Formation of halogenated derivatives such as 6-acetyl-2-isopropyl-1-bromonaphthalene.
Scientific Research Applications
6-Acetyl-2-isopropylnaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Acetyl-2-isopropylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The isopropyl group may contribute to the compound’s hydrophobic interactions, affecting its solubility and distribution within biological membranes.
Comparison with Similar Compounds
Similar Compounds
2,6-Diacetylnaphthalene: Similar structure but with two acetyl groups at the 2nd and 6th positions.
2,6-Diisopropylnaphthalene: Similar structure but with two isopropyl groups at the 2nd and 6th positions.
6-Acetyl-2-naphthol: Similar structure but with a hydroxyl group at the 2nd position instead of an isopropyl group.
Uniqueness
6-Acetyl-2-isopropylnaphthalene is unique due to the presence of both an acetyl and an isopropyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure allows for specific interactions in chemical reactions and biological systems, distinguishing it from other naphthalene derivatives.
Properties
IUPAC Name |
1-(6-propan-2-ylnaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O/c1-10(2)12-4-6-15-9-13(11(3)16)5-7-14(15)8-12/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWJUQTHLYMKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549350 | |
| Record name | 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107208-69-5 | |
| Record name | 1-[6-(Propan-2-yl)naphthalen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


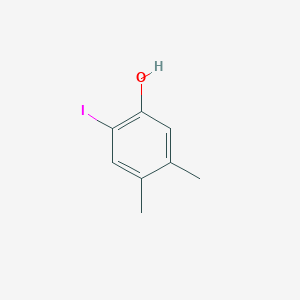
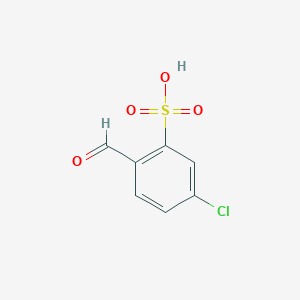

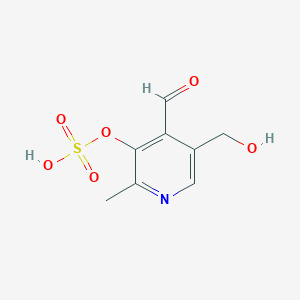

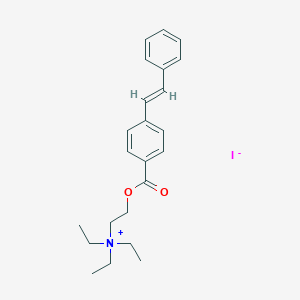
![Benzamide, N-[(3beta)-cholest-5-en-3-yl]-](/img/structure/B10395.png)
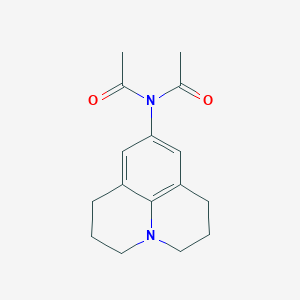
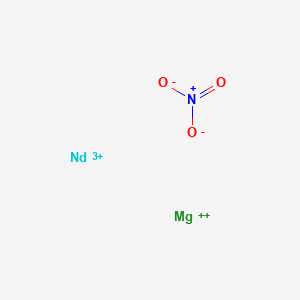
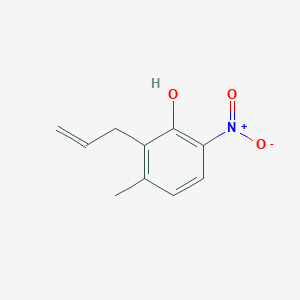
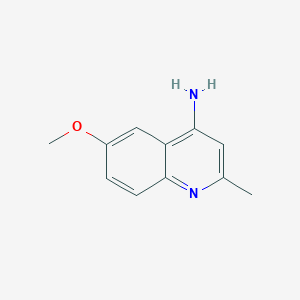

![3-amino-5H-benzo[b][1,4]benzothiazepin-6-one](/img/structure/B10412.png)
